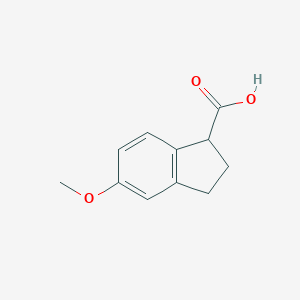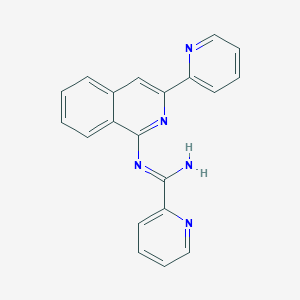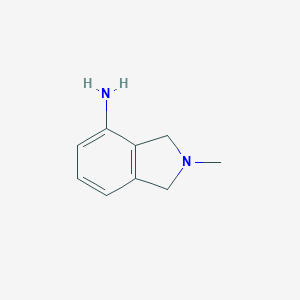
2-Methylisoindolin-4-amine
描述
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, closely related to 2-Methylisoindolin-4-amine, can be efficiently achieved through palladium-catalyzed carbonylation-hydroamination reactions of 1-halo-2-alkynylbenzene with amines in phosphonium salt ionic liquids. This method allows for good yields and high selectivities, favoring the Z-isomers of the substituted 3-methyleneisoindolin-1-ones. Additionally, a copper-catalyzed intramolecular amination at the benzylic C-H of 2-methylbenzamides has been developed to deliver corresponding isoindolinones, which are of great interest due to their mild reaction conditions and potential medicinal applications (Cao, McNamee, & Alper, 2008); (Yamamoto, Takamatsu, Hirano, & Miura, 2016).
Molecular Structure Analysis
Isoindoline derivatives, including those substituted at the 2-position, have been synthesized and characterized, providing insight into the molecular structure of such compounds. The characterization of these compounds includes spectroscopic methods and, in some cases, X-ray crystallography, which helps in understanding the molecular structure and potential reactivity of 2-Methylisoindolin-4-amine derivatives (Mancilla, Carrillo, Zamudio-Rivera, Beltrán, & Fárfan, 2001).
Chemical Reactions and Properties
The chemical reactivity of isoindolinones, including 2-Methylisoindolin-4-amine derivatives, can be significantly varied. For instance, palladium-catalyzed Heck alkenylation has been utilized for the synthesis of isoindoline nitroxides, demonstrating the versatility of these compounds in undergoing various chemical reactions. Moreover, nickel-catalyzed β-regioselective amination/cyclization of ynamide-nitriles with amines to synthesize functionalized 3-aminoindoles and 4-aminoisoquinolines showcases the reactive adaptability of isoindoline derivatives (Keddie, Johnson, Arnold, & Bottle, 2005); (Hu, Xie, Gan, Wang, & Liu, 2021).
科研应用
Neuroprotective and Antidepressant-Like Activity
One area of significant interest is the neuroprotective and antidepressant-like activities of compounds structurally related to 2-Methylisoindolin-4-amine. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine present in the mammalian brain, has been studied for its neuroprotective, antiaddictive, and antidepressant properties in various models of central nervous system disorders. The therapeutic effects of 1MeTIQ are thought to involve the monoaminergic system's gentle activation, inhibition of monoamine oxidase-dependent oxidation, and the reduction of glutamate system activity in the brain, suggesting potential applications in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Applications
Tetrahydroisoquinoline derivatives, including those related to 2-Methylisoindolin-4-amine, have been explored for their anticancer potential. The US FDA's approval of trabectedin, a compound within this class, for treating soft tissue sarcomas highlights the anticancer drug discovery milestone. These compounds are under investigation for their therapeutic activities against cancer, demonstrating the chemical class's promising nature for developing novel oncology treatments (Singh & Shah, 2017).
Immunomodulatory Effects
Imiquimod, an imidazoquinolinamine, exemplifies the immunomodulatory capabilities of compounds within this broader chemical space. It functions as a topical agent to treat various skin disorders by inducing cytokine production, such as IFN-α, -β, and several interleukins, without inherent antiviral or antiproliferative activity in vitro. This unique mechanism of stimulating onsite cytokine production implies potential applications in managing skin disorders and neoplasms by modulating immune responses (Syed, 2001).
性质
IUPAC Name |
2-methyl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCHOUSVHXNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoindolin-4-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
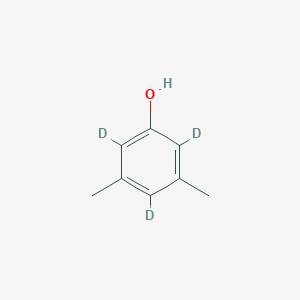
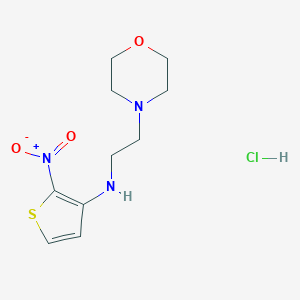

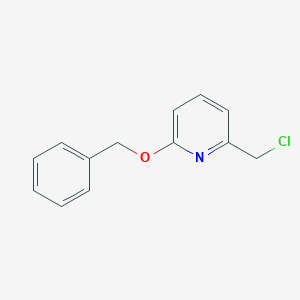
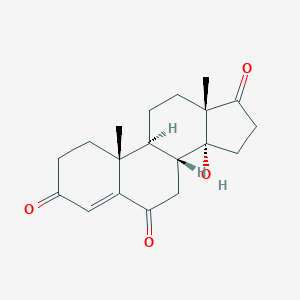
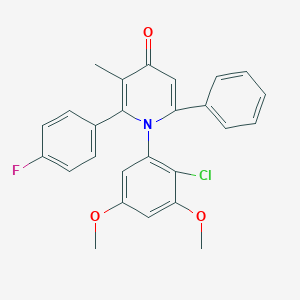
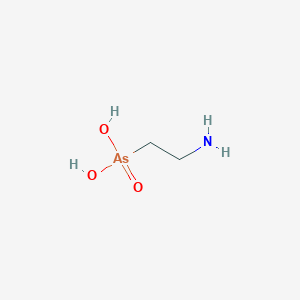
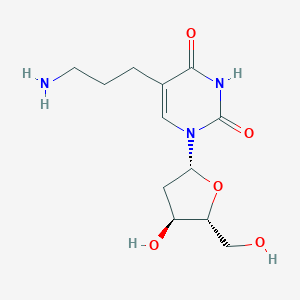
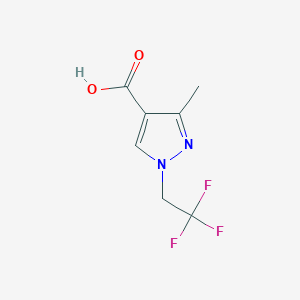
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
